Cas no 81629-87-0 (2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide)

2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- Benzenesulfonamide, 2-(1-pyrrolidinylmethyl)-
- 2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide
- 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide
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- MDL: MFCD11650778
- インチ: 1S/C11H16N2O2S/c12-16(14,15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H2,12,14,15)
- InChIKey: UBLVLSHLLJFIGI-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=CC=C1CN1CCCC1
2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272053-10g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 10g |
$3315.0 | 2023-09-10 | ||
Enamine | EN300-272053-2.5g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 2.5g |
$1509.0 | 2023-09-10 | ||
Enamine | EN300-272053-10.0g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 10g |
$3191.0 | 2023-06-05 | ||
Enamine | EN300-272053-0.5g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 0.5g |
$739.0 | 2023-09-10 | ||
Enamine | EN300-272053-0.25g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 0.25g |
$708.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-250mg |
2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |
81629-87-0 | 98% | 250mg |
¥12290.00 | 2024-07-28 | |
Enamine | EN300-272053-1.0g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 1g |
$743.0 | 2023-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-2.5g |
2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |
81629-87-0 | 98% | 2.5g |
¥26172.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-50mg |
2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |
81629-87-0 | 98% | 50mg |
¥11232.00 | 2024-07-28 | |
Enamine | EN300-272053-1g |
2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |
81629-87-0 | 1g |
$770.0 | 2023-09-10 |
2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamideに関する追加情報
2-(Pyrrolidin-1-yl)methylbenzene-1-sulfonamide: A Comprehensive Overview
2-(Pyrrolidin-1-yl)methylbenzene-1-sulfonamide, also known by its CAS number 81629-87-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a pyrrolidine ring, a benzene sulfonamide group, and a methylene bridge, making it a unique compound with potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have shed new light on its properties and potential uses.
The molecular structure of 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide is characterized by a benzene ring substituted with a sulfonamide group at position 1 and a pyrrolidine moiety attached via a methylene group at position 2. This arrangement creates a rigid yet flexible framework that can be exploited for various chemical transformations. The sulfonamide group is known for its stability and ability to form hydrogen bonds, which are critical for bioavailability in pharmaceutical compounds. The pyrrolidine ring, on the other hand, introduces a cyclic amine structure that can participate in various chemical reactions, including nucleophilic substitutions and catalytic processes.
Recent studies have focused on the synthesis of 81629-87-0 using environmentally friendly methods. Traditional approaches often involved multi-step reactions with harsh conditions, but modern techniques such as microwave-assisted synthesis and catalytic cross-coupling have significantly improved the efficiency and sustainability of its production. For instance, researchers have successfully employed palladium-catalyzed coupling reactions to construct the carbon-sulfur bond in this compound, achieving high yields and purity levels.
The physicochemical properties of 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide have been extensively studied to understand its behavior under different conditions. Its solubility in various solvents, thermal stability, and reactivity towards common reagents are critical parameters for its application in chemical synthesis. Recent findings indicate that this compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), making it suitable for use in organic reactions that require controlled solubility profiles.
In terms of biological activity, 81629-87-0 has shown promise as a potential lead compound in drug discovery programs. Its sulfonamide group is known to modulate enzyme activity, particularly in kinase inhibitors, which are widely used in cancer therapy. Additionally, the pyrrolidine moiety can act as a bioisostere for other nitrogen-containing heterocycles, offering versatility in molecular design. Recent computational studies using molecular docking techniques have revealed that this compound can bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator in therapeutic applications.
The environmental impact of 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide has also been evaluated to ensure its safe use and disposal. Studies on its biodegradation rates and toxicity profiles indicate that it is not inherently hazardous under normal handling conditions. However, further research is needed to fully understand its long-term effects on ecosystems and human health.
In conclusion, CAS No 81629-87-0, or 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide, represents an intriguing compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of novel materials and therapeutic agents.
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